
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential application in drug development. It is a chiral molecule with a pyrazine ring and an oxolan-3-ol moiety. The compound has a molecular formula of C8H11N3O2 and a molecular weight of 185.19 g/mol.
Mechanism of Action
The exact mechanism of action of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells or viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and modulate the immune response. The compound has also been shown to have low toxicity in normal cells, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is its high enantiomeric purity, which makes it an ideal compound for studying the effects of chirality on drug activity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol. One area of research is the development of analogs of the compound with improved activity and solubility. Another area of research is the study of the compound's effects on other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the compound's potential as a drug delivery system for targeted therapy is also an area of interest.
Synthesis Methods
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol can be synthesized using various methods. One of the commonly used methods is the reaction between pyrazine-2-carboxylic acid and (S)-(-)-malic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with high enantiomeric purity.
Scientific Research Applications
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol has been extensively studied for its potential application in drug development. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been tested against viruses such as HIV and hepatitis C virus and has shown potent antiviral activity.
Properties
IUPAC Name |
(3S,4R)-4-(pyrazin-2-ylamino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-3-9-1-2-10-8/h1-3,6-7,12H,4-5H2,(H,10,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVHEUKULBVAZ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
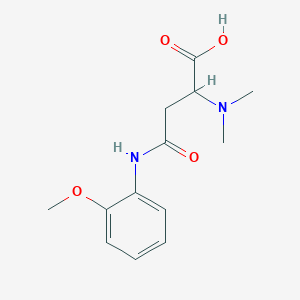

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
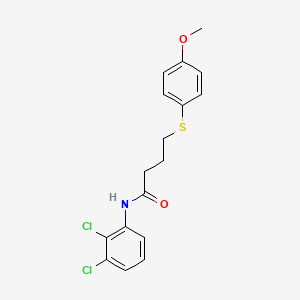
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)
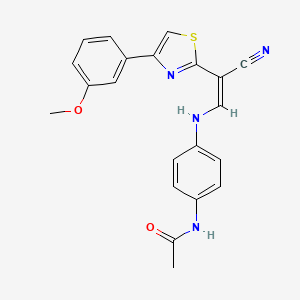
![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)
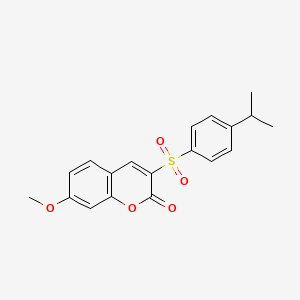
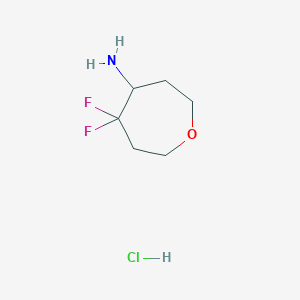
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)
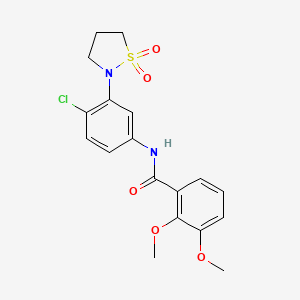
![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
